1-(1-Bromoethyl)-3-methoxybenzene

Description

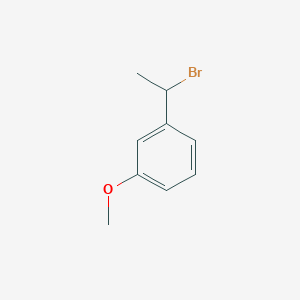

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBWEVLCLQXBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435323 | |

| Record name | Benzene, 1-(1-bromoethyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88563-83-1 | |

| Record name | 1-(1-Bromoethyl)-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88563-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(1-bromoethyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Bromoethyl 3 Methoxybenzene and Analogous Systems

Direct Halogenation Strategies at the Benzylic Position

Direct halogenation at the benzylic position is a common and effective method for preparing compounds like 1-(1-bromoethyl)-3-methoxybenzene. This approach takes advantage of the enhanced reactivity of the benzylic C-H bonds. libretexts.org

Mechanistic Studies of Radical-Mediated Bromination

The bromination of ethylbenzene (B125841) and its derivatives at the benzylic position typically proceeds through a free radical mechanism. masterorganicchemistry.compearson.com This process is initiated by the homolytic cleavage of a bromine source, often facilitated by heat or light, to generate bromine radicals. libretexts.orgmasterorganicchemistry.com These highly reactive radicals then abstract a hydrogen atom from the benzylic position of the ethyl group, which is the carbon atom directly attached to the benzene (B151609) ring. libretexts.orgchemistrysteps.com

The stability of the resulting benzylic radical is a crucial factor driving this regioselectivity. The unpaired electron on the benzylic carbon can be delocalized into the adjacent aromatic π-system through resonance, significantly stabilizing the radical intermediate. libretexts.orgchemistrysteps.com This resonance stabilization makes the benzylic C-H bonds weaker and more susceptible to abstraction by the bromine radical compared to other C-H bonds in the molecule. libretexts.org

The reaction then propagates as the benzylic radical reacts with a molecule of bromine (Br₂) to form the desired 1-bromoethylbenzene product and a new bromine radical, which can continue the chain reaction. masterorganicchemistry.com Termination of the radical chain occurs through various radical combination reactions when the concentration of the reactants becomes low. masterorganicchemistry.com

Commonly used reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or simply bromine (Br₂) under photochemical or thermal conditions. masterorganicchemistry.comchadsprep.com NBS is often preferred as it provides a low, steady concentration of Br₂, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.comlibretexts.org

Regioselective and Stereoselective Benzylic Bromination Protocols

Achieving high regioselectivity is paramount in the synthesis of this compound. The inherent stability of the benzylic radical ensures that bromination occurs preferentially at the carbon adjacent to the aromatic ring. chemistrysteps.com The electron-donating methoxy (B1213986) group on the benzene ring further activates the benzylic position, though its directing effects are more pronounced in electrophilic aromatic substitution reactions rather than radical halogenations. nih.govgla.ac.uk

While standard radical bromination is highly regioselective for the benzylic position, it does not typically offer stereocontrol. The reaction of ethylbenzene with bromine, for instance, leads to the formation of a racemic mixture of (R)- and (S)-1-bromoethylbenzene because the intermediate benzylic radical is planar. youtube.com

For substrates where multiple benzylic positions are available, the selectivity can be influenced by steric and electronic factors. However, in the case of 3-ethylanisole (the precursor to this compound), there is only one benzylic position with abstractable hydrogens, simplifying the regiochemical outcome.

Some specialized methods have been developed to enhance selectivity. For example, the use of specific initiators or reaction conditions can sometimes influence the product distribution, although achieving high stereoselectivity in direct radical bromination remains a significant challenge. gla.ac.uk

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound is of considerable interest, as the chirality at the benzylic position can be crucial for the biological activity or properties of downstream products. This requires the use of asymmetric synthesis techniques. iupac.org

Chiral Auxiliaries and Catalytic Asymmetric Approaches

One established method for achieving stereoselectivity is through the use of chiral auxiliaries. nih.govsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.comwilliams.edu Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including alkylations and aldol (B89426) reactions. thieme-connect.comwilliams.eduwikipedia.org While not directly applied to benzylic bromination in the provided context, the principle of using a chiral auxiliary to control the formation of a stereocenter is a fundamental concept in asymmetric synthesis. nih.gov

Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. rsc.org This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, organocatalytic methods have been developed for the asymmetric α-bromination of aldehydes and ketones, demonstrating the potential for creating chiral centers adjacent to a carbonyl group. rsc.orgnih.gov While direct catalytic asymmetric benzylic bromination is less common, related transformations, such as asymmetric cross-coupling reactions to form chiral biaryls, highlight the power of chiral catalysts. rsc.orgresearchgate.net

Diastereoselective Synthesis of Related Compounds

Diastereoselective synthesis is another powerful strategy for creating specific stereoisomers. This approach often involves reacting a chiral substrate with a reagent to create a new stereocenter in a controlled manner. The existing chirality in the molecule influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.

For example, in the context of synthesizing complex molecules, diastereoselective reactions are frequently employed to build up multiple stereocenters with defined relative and absolute configurations. wikipedia.org While specific examples for the diastereoselective synthesis of this compound were not detailed in the provided search results, the general principles of diastereoselection are widely applicable in organic synthesis. This can involve substrate control, where the inherent chirality of the starting material dictates the stereochemical course of the reaction, or reagent control, where a chiral reagent is used to induce diastereoselectivity.

Precursor-Based Transformations to the Benzylic Bromide Moiety

An alternative to direct benzylic bromination is the conversion of a precursor functional group at the benzylic position into a bromide. A common and effective strategy is the bromination of benzylic alcohols.

Various reagents can be employed for the conversion of a benzylic alcohol, such as 1-(3-methoxyphenyl)ethanol, to the corresponding bromide. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation. Other methods include the use of triphenylphosphine (B44618) and carbon tetrabromide or N-bromosuccinimide. organic-chemistry.org These reactions typically proceed through an SN2 or SN1 mechanism, depending on the substrate and reaction conditions. For secondary benzylic alcohols, an SN1-type mechanism involving a carbocation intermediate is possible due to the stability of the benzylic cation.

Another approach involves the synthesis of benzyl (B1604629) ethers, which can then be cleaved to generate the bromide. For instance, benzyl ethers can be prepared from alcohols using reagents like benzyl bromide in the presence of a base. researchgate.netias.ac.in While this is more of a protecting group strategy, specific methods for converting ethers to bromides exist.

Furthermore, benzylic bromides can be synthesized from other precursors such as methyl-substituted arenes through a two-step process involving initial over-bromination followed by selective debromination. ecust.edu.cn This method can be particularly useful when direct monobromination is challenging to control.

The table below summarizes some of the synthetic approaches discussed:

| Synthetic Strategy | Starting Material | Key Reagents | Product | Reference(s) |

| Direct Benzylic Bromination | 3-Ethylanisole | NBS, Radical Initiator | This compound | masterorganicchemistry.com, chadsprep.com |

| Conversion of Benzylic Alcohol | 1-(3-Methoxyphenyl)ethanol | PBr₃ | This compound | |

| Two-Step Bromination/Debromination | 3-Methylanisole | NBS, Diethyl phosphite (B83602) | 1-(Bromomethyl)-3-methoxybenzene | ecust.edu.cn |

Conversion of Benzylic Alcohols

The most direct and common precursor for the synthesis of this compound is the corresponding secondary alcohol, 1-(3-methoxyphenyl)ethanol . nih.gov The conversion of benzylic alcohols to their respective bromides is a fundamental and well-documented transformation in organic chemistry. This process typically involves the substitution of the hydroxyl (-OH) group with a bromide atom.

Several reagent systems are effective for this conversion, often proceeding through an S_N1 or S_N2 mechanism. For secondary benzylic alcohols like 1-(3-methoxyphenyl)ethanol, the reaction likely proceeds via a carbocation intermediate due to the stability of the benzylic cation, characteristic of an S_{N}1 pathway. libretexts.org

Common reagents for this transformation include:

Phosphorus Tribromide (PBr₃): This is a classic and highly effective reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.com The reaction mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an S_{N}2 fashion, leading to an inversion of stereochemistry if a chiral center is present. libretexts.org A procedure for a related compound, converting 3-bromo-5-methoxy benzyl alcohol into 3-bromo-5-methoxy-benzyl bromide, utilizes PBr₃ in methylene (B1212753) chloride.

Appel Reaction (Triphenylphosphine and Carbon Tetrabromide): The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or other bromine sources like N-bromosuccinimide (NBS) efficiently converts alcohols to bromides. commonorganicchemistry.comlookchem.com This reaction also proceeds via an S_{N}2 mechanism, resulting in stereochemical inversion. commonorganicchemistry.com A microwave-assisted, solvent-free version of this reaction using PPh₃/NBS has been shown to be extremely rapid, with reactions completing in under 30 seconds for various benzylic alcohols. lookchem.com

Hydrogen Bromide (HBr): Treatment of the alcohol with concentrated hydrobromic acid is another straightforward method. sciencemadness.org The reaction is often facilitated by an acid catalyst, such as sulfuric acid, which protonates the alcohol's hydroxyl group, turning it into a good leaving group (H₂O). libretexts.org

Thionyl Bromide (SOBr₂): While more reactive and less commonly used than its chloride counterpart, thionyl bromide can also effect this transformation. commonorganicchemistry.com

The table below summarizes various conditions reported for the bromination of analogous benzylic alcohols.

| Reagent System | Conditions | Mechanism Type | Key Features | Reference |

|---|---|---|---|---|

| PBr₃ | Typically in an inert solvent like CH₂Cl₂ or Et₂O | SN2 | Common, effective for primary and secondary alcohols. | commonorganicchemistry.com |

| PPh₃ / CBr₄ (or NBS) | Inert solvent (e.g., CH₂Cl₂); Microwave irradiation for PPh₃/NBS | SN2 | Mild conditions (Appel Reaction); very fast under microwave conditions. | commonorganicchemistry.comlookchem.com |

| HBr / H₂SO₄ | Aqueous HBr, often with H₂SO₄ as a catalyst | SN1 for secondary/tertiary | Simple reagents; risk of side reactions. | libretexts.orgsciencemadness.org |

| Thiourea (B124793) Additives | Substoichiometric thiourea with a halogen source | - | Mediates halogenation under mild conditions, preventing alcohol oxidation. | organic-chemistry.org |

Modification of Benzylic Ethers and Esters

While less direct, the synthesis of benzylic bromides can also be approached from benzylic ethers and esters. These methods typically involve free-radical bromination at the benzylic position.

The reaction of benzylic ethers, such as benzyl methyl ether , with radical brominating agents like N-bromosuccinimide (NBS) has been studied. acs.org Research has confirmed the formation of the corresponding α-bromo ether as an intermediate product. lookchem.com However, these α-bromo ethers are often unstable and can readily decompose or hydrolyze to form the corresponding aldehyde (in this case, benzaldehyde) and an alcohol or alkyl bromide. lookchem.com This suggests that attempting to synthesize this compound from the corresponding methyl ether could be complicated by the formation of 3-methoxyacetophenone as a significant byproduct.

Similarly, benzylic esters like benzyl acetate (B1210297) can be converted by NBS into α-bromobenzyl acetate. lookchem.com However, this reaction is also accompanied by the formation of significant quantities of benzaldehyde (B42025) and acetyl bromide, indicating that the bromo acetate is not the sole product and may not be a stable intermediate. lookchem.com These findings imply that while modification of benzylic ethers and esters is mechanistically possible, it may not be a high-yielding or clean method for preparing this compound due to the instability of the primary product and the propensity for side reactions.

Innovative Synthetic Approaches to this compound Frameworks

Recent advances in synthetic chemistry have introduced novel technologies that offer significant improvements in efficiency, safety, and scalability over traditional batch methods. Photochemistry, electrochemistry, and flow chemistry are at the forefront of these innovations for reactions like benzylic bromination.

Photochemical and Electrochemical Synthesis

Photochemical Synthesis: Light-induced, or photochemical, benzylic bromination offers a powerful alternative to methods requiring radical initiators like AIBN or high temperatures. organic-chemistry.orgwuxiapptec.com This technique typically involves the use of visible light to initiate a radical chain reaction. acs.org In these processes, a bromine source, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), is used in conjunction with light from sources like household compact fluorescent lamps (CFLs) or LEDs. organic-chemistry.orgwuxiapptec.com

A key advantage is the ability to perform these reactions at or near room temperature, which minimizes side reactions and improves selectivity. wuxiapptec.com For instance, the use of DBDMH as a bromine source is beneficial as it also acts as an HBr scavenger, preventing acid-catalyzed side reactions that can occur with NBS. wuxiapptec.com The mechanism involves the photochemical generation of a bromine radical, which then abstracts a benzylic hydrogen from the substrate. The resulting benzylic radical reacts with molecular bromine (Br₂), which is present in equilibrium with the brominating agent, to form the desired product and another bromine radical, thus propagating the chain. wuxiapptec.com

Electrochemical Synthesis: Electrochemistry is emerging as a green and powerful tool in organic synthesis, using electrons as traceless reagents to drive reactions. researchgate.net While specific examples for this compound are not prevalent, the principles have been demonstrated for other brominations. Electrochemical methods can generate reactive bromine species in situ from simple bromide salts, avoiding the need for hazardous brominating agents. researchgate.net This approach offers high atom economy and mild reaction conditions, making it an attractive area for future development in the synthesis of benzylic bromides.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has revolutionized the synthesis of many chemical compounds, including active pharmaceutical ingredients. jst.org.inresearchgate.net This technology is particularly well-suited for photochemical reactions. acs.org

The scale-up of photochemical reactions in traditional batch reactors is notoriously difficult due to the attenuation of light as it passes through the reaction medium (the Beer-Lambert law). wuxiapptec.com Flow reactors, which typically feature narrow channels or tubes, ensure uniform and efficient irradiation of the entire reaction mixture, leading to better control, higher yields, and minimized byproduct formation. organic-chemistry.orgwuxiapptec.com

Several studies have detailed the development of continuous flow photochemical benzylic bromination processes. acs.orgacs.orgrsc.org These systems often achieve complete conversion of the starting material with very short residence times, sometimes as low as 15-30 seconds. jst.org.inrsc.org Key benefits of this approach include:

Enhanced Safety: Unstable or hazardous reagents can be generated and consumed in situ, minimizing their accumulation. acs.org

Precise Control: Temperature, pressure, residence time, and light intensity can be tightly controlled, leading to highly reproducible results. wuxiapptec.com

Scalability: Production can be easily scaled up by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). organic-chemistry.org

The table below highlights findings from studies on continuous flow benzylic bromination.

| Bromine Source | Light Source | Key Process Features | Advantages Demonstrated | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Compact Fluorescent Lamp (CFL) | Simple FEP tubing reactor; Acetonitrile (B52724) solvent. | Avoids hazardous solvents (CCl₄); scalable to multigram quantities; high throughput. | organic-chemistry.orgacs.org |

| In situ generated Br₂ (from NaBrO₃/HBr) | 405 nm LEDs | Microstructured photochemical reactor; solvent-free conditions possible. | High mass efficiency; very short residence times (as low as 15s); high throughput. | rsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Visible Light LEDs | Commercial manufacturing process for the drug belzutifan. | Robust process with minimal byproducts; operates at room temperature; circumvents need for radical initiators. | wuxiapptec.com |

Reactivity Profiles and Mechanistic Investigations of 1 1 Bromoethyl 3 Methoxybenzene

Transition Metal-Catalyzed Transformations

The benzylic bromide functional group in 1-(1-bromoethyl)-3-methoxybenzene makes it an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

This compound is a suitable substrate for several key palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki Coupling : This reaction couples the benzylic halide with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org This method would allow for the arylation or vinylation at the benzylic position of the title compound.

Heck Reaction : The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While benzylic halides are not the most common substrates, variations of the Heck reaction, particularly intramolecular versions, can be highly effective and offer excellent stereoselectivity. libretexts.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an organic halide. wikipedia.orgorganic-chemistry.org While traditionally used for sp- and sp²-hybridized carbons, modern methods have expanded its scope. Notably, nickel-catalyzed coupling reactions between racemic secondary benzyl (B1604629) bromides and trialkynylindium reagents have been developed, providing a direct analogue for an sp³-sp Sonogashira-type coupling with substrates like this compound. nih.govcsic.es

| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Bond |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Palladium Complex | C(sp³)–C(sp²) |

| Heck | Alkene | Palladium Complex | C(sp³)–C(sp²) |

| Sonogashira-type | Terminal Alkyne | Nickel or Palladium/Copper Complex | C(sp³)–C(sp) |

The carbon atom bonded to the bromine in this compound is a stereocenter. This opens the door to powerful enantioselective catalytic reactions using a racemic mixture of the starting material. Two primary strategies are employed: kinetic resolution and stereoconvergent synthesis.

In a kinetic resolution , one enantiomer of the racemic starting material reacts significantly faster with a chiral catalyst than the other, allowing for the separation of the slow-reacting enantiomer and the enantioenriched product. nih.govresearchgate.net This approach has been successfully applied to racemic benzylamines via palladium-catalyzed C-H cross-coupling. nih.gov

More powerfully, stereoconvergent cross-coupling reactions convert both enantiomers of the racemic starting material into a single enantiomer of the product, theoretically allowing for a 100% yield of the desired chiral molecule. acs.orgcsic.es Significant progress has been made in this area using nickel catalysis. For example, the enantioselective coupling of racemic secondary benzyl bromides with trialkynylindium reagents can be achieved using a nickel catalyst with a chiral Pybox ligand. nih.gov Similarly, nickel/photoredox dual catalysis enables the enantioselective reductive cross-coupling of benzyl chlorides with vinyl bromides. acs.org These methods demonstrate that a racemic mixture of this compound could be effectively used to synthesize a single enantiomer of a more complex chiral molecule.

| Benzylic Bromide | Alkyne Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (±)-1-Bromoethylbenzene | Tri(hex-1-yn-1-yl)indium | NiBr₂·diglyme / (S)-iPr-Pybox | 81 | 85 |

| (±)-1-Bromo-1-(4-methoxyphenyl)ethane | Tri(phenylethynyl)indium | NiBr₂·diglyme / (S)-iPr-Pybox | 72 | 88 |

| (±)-1-Bromo-1-(2-naphthyl)ethane | Tri(hex-1-yn-1-yl)indium | NiBr₂·diglyme / (S)-iPr-Pybox | 80 | 94 |

Advanced Applications in Organic Synthesis

1-(1-Bromoethyl)-3-methoxybenzene as a Key Building Block

As a reactive intermediate, this compound is a valuable component in multi-step synthetic pathways. The bromoethyl group provides a reactive handle for nucleophilic substitution, while the methoxybenzene core can be further functionalized, making it a foundational element for constructing elaborate molecular architectures.

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. smolecule.com Its utility lies in the reactivity of the benzylic bromide, which makes it an effective electrophile. smolecule.com This allows for the facile introduction of the 3-methoxyphenethyl moiety into larger molecules. Research has indicated that the structural features of this compound may allow it to interact with biological targets, making it a person of interest for investigation in drug development. smolecule.com While specific, publicly documented pathways to marketed drugs are not prevalent, its role as a building block for advanced pharmaceutical intermediates is recognized. esprixtech.com The combination of the reactive bromoethyl group and the stable, yet modifiable, methoxybenzene ring makes it a prime candidate for creating libraries of compounds for pharmacological screening. smolecule.com

Table 1: Role of this compound as a Synthetic Intermediate

| Application Area | Role of Compound | Relevant Structural Features |

| Pharmaceuticals | Precursor for active pharmaceutical ingredients (APIs). | The bromoethyl group acts as an electrophilic site for coupling with nucleophilic drug scaffolds. smolecule.com |

| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. | Versatile reactivity allows for the construction of complex agrochemical structures. smolecule.com |

| Specialty Chemicals | Building block for fine and specialty chemicals. | The combination of functional groups allows for tailored synthesis of high-value chemical products. smolecule.com |

The true synthetic versatility of this compound is demonstrated in its capacity for derivatization. smolecule.com The benzylic bromide is susceptible to nucleophilic substitution reactions (SN1 or SN2), allowing for its conversion into a wide range of other functional groups. For instance, reaction with amines yields substituted phenethylamines, while reaction with cyanide provides a route to substituted phenylpropionitriles, which are themselves versatile intermediates.

Furthermore, the methoxy (B1213986) group on the aromatic ring is an ortho-, para-directing group for electrophilic aromatic substitution, opening up pathways to further modify the benzene (B151609) core. This dual reactivity—at the benzylic position and on the aromatic ring—enables the generation of a multitude of chemical scaffolds from a single starting material.

Table 2: Potential Derivatization Reactions

| Reagent/Reaction Type | Functional Group Introduced | Resulting Compound Class |

| Amine (R₂NH) | Amino group (-NR₂) | Substituted Phenethylamines |

| Cyanide (NaCN) | Nitrile group (-CN) | Substituted Phenylpropionitriles |

| Alkoxide (RO⁻) | Ether linkage (-OR) | Alkyl Phenyl Ethyl Ethers |

| Azide (NaN₃) | Azide group (-N₃) | Azido-substituted Compounds |

| Grignard Reagent (RMgX) | Alkyl/Aryl group (-R) | Substituted Phenylpropanes |

Design and Synthesis of Functional Materials Precursors

Beyond its use in traditional organic synthesis, this compound holds potential as a precursor for functional materials, leveraging the reactivity of its benzylic halide group. smolecule.com

Benzylic halides, compounds in which a halogen atom is bonded to an sp³-hybridized carbon atom adjacent to an aromatic ring, are well-suited for certain types of polymerization. drishtiias.com The benzylic position can stabilize a radical, making compounds like this compound potential initiators or monomers in radical polymerization processes. libretexts.org

Specifically, it can be an ideal initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. In this context, the bromine atom can be reversibly transferred between the growing polymer chain and a transition metal catalyst, providing precise control over the polymerization process. The resulting polymers would feature a 3-methoxyphenyl (B12655295) group at one end, which could influence the material's properties such as solubility and thermal stability. Research into the polymerization of related compounds like benzyl (B1604629) chloride further supports the viability of this approach. acs.orgacs.org

The aromatic nature of this compound makes it an interesting, though not yet widely explored, candidate for the synthesis of precursors for optoelectronic and supramolecular materials. The benzene ring is a fundamental component of many conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Through polymerization or coupling reactions, it could be incorporated into larger π-conjugated systems. The electron-donating methoxy group would influence the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting material.

For supramolecular chemistry, the molecule can be derivatized to include recognition motifs, such as hydrogen bond donors/acceptors or metal-coordinating ligands. These modified molecules could then self-assemble through non-covalent interactions to form highly ordered, functional architectures like liquid crystals or molecular gels. While direct application of this compound in these advanced materials is not yet established, its structural features present a foundation for future research and development in the field.

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic and Spectrometric Techniques for Reaction Monitoring

In-situ monitoring of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. numberanalytics.comacs.org Spectroscopic and spectrometric methods are at the forefront of these real-time analytical capabilities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of reactions that produce or consume 1-(1-bromoethyl)-3-methoxybenzene. numberanalytics.comorgosolver.comslideshare.net By tracking the disappearance of starting material signals and the concurrent emergence of product signals in the ¹H NMR and ¹³C NMR spectra, researchers can gain a quantitative understanding of the reaction's advancement. numberanalytics.comacs.org For instance, the formation of the bromoethyl group can be observed by the appearance of a characteristic quartet and doublet in the proton NMR spectrum.

Infrared (IR) spectroscopy offers another avenue for real-time reaction monitoring, particularly through the use of attenuated total reflectance (ATR) probes. orgosolver.comnumberanalytics.com This technique allows for the continuous analysis of the reaction mixture without the need for sample extraction. numberanalytics.com Key vibrational modes, such as the C-Br stretch or changes in the aromatic substitution pattern, can be tracked to follow the conversion of reactants into this compound. orgosolver.comnumberanalytics.com

Table 1: Spectroscopic Data for Reaction Monitoring

| Technique | Key Observable Change for Product Formation | Typical Wavenumber/Chemical Shift |

| ¹H NMR | Appearance of quartet for methine proton | ~5.5 ppm |

| ¹H NMR | Appearance of doublet for methyl protons | ~2.0 ppm |

| ¹³C NMR | Appearance of signal for carbon bearing bromine | ~45 ppm |

| FT-IR | C-Br stretching vibration | ~650-550 cm⁻¹ |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are indispensable for separating this compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. creative-proteomics.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aromatic compounds. creative-proteomics.comnih.govrsc.orgwaters.com For this compound, a reversed-phase HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.com A UV detector is commonly used, set to a wavelength where the aromatic ring exhibits strong absorbance. creative-proteomics.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity analysis, particularly for volatile and thermally stable compounds like this compound. creative-proteomics.comnih.govnih.gov The choice of the capillary column is critical for achieving good separation of closely related isomers or impurities.

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water | UV (e.g., 254 nm) |

| GC | 5% Phenyl-methylpolysiloxane | Helium | FID or MS |

Strategies for Derivatization in Quantitative and Qualitative Analysis

Derivatization is a chemical modification technique used to convert an analyte into a new compound with properties that are more suitable for a particular analytical method. nih.govoup.comlookchem.comacs.org This can enhance detectability, improve chromatographic separation, or increase volatility for GC analysis.

For quantitative analysis, especially at trace levels, derivatizing this compound can be highly advantageous. For instance, reaction with a fluorescent tagging agent can significantly lower the detection limits in HPLC with fluorescence detection. oup.com Similarly, for GC analysis, derivatization can improve the thermal stability or volatility of the analyte. nih.gov

In qualitative analysis, derivatization can be used to confirm the identity of the compound. By reacting this compound with a specific reagent to form a known derivative, the presence of the original compound can be confirmed by analyzing the properties of the resulting product. nih.gov A common derivatization for alkyl halides involves substitution reactions. nih.govnih.govoup.com

Table 3: Derivatization Strategies for Enhanced Analysis

| Analytical Goal | Derivatization Reagent Example | Resulting Change | Analytical Technique |

| Lower Detection Limit | Fluorescent Amine (e.g., Dansyl Cadaverine) | Introduces a highly fluorescent tag | HPLC-FLD |

| Improve GC Volatility | Thiophenol | Replaces bromine with a less polar group | GC-FID/MS |

| Confirm Functional Group | Silver Nitrate | Forms a precipitate (AgBr) | Wet Chemistry |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-Bromoethyl)-3-methoxybenzene, and how can purity be maximized?

Methodological Answer: The synthesis typically involves bromination of 3-methoxyethylbenzene or nucleophilic substitution of a precursor like 1-(1-hydroxyethyl)-3-methoxybenzene using HBr under acidic conditions. Key steps include:

- Reagents : HBr (48% aqueous) with a catalytic amount of H₂SO₄ at 60–80°C .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency compared to protic solvents .

- Purification : Distillation under reduced pressure (e.g., 80–90°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 9:1) yields >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Analysis :

- GC-MS : Retention time (~12.5 min) and molecular ion peak (m/z 214) validate purity .

Q. What are common challenges in isolating this compound, and how are they mitigated?

Methodological Answer:

- Byproduct Formation : Competing elimination reactions (e.g., forming styrene derivatives) are minimized by controlling temperature (<80°C) and avoiding strong bases .

- Moisture Sensitivity : Storage under inert gas (N₂/Ar) with molecular sieves prevents hydrolysis of the bromoethyl group .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The ethyl group’s bulk reduces accessibility to the bromine atom, favoring SN1 over SN2 mechanisms in polar solvents (e.g., acetone/water) .

- Electronic Effects : The methoxy group’s electron-donating nature activates the benzene ring for electrophilic attacks but deactivates the bromoethyl group via inductive effects, slowing nucleophilic displacement .

- Kinetic Studies : Monitoring reaction rates with varying nucleophiles (e.g., NaN₃ vs. KSCN) reveals a 2.5× faster rate with softer nucleophiles (e.g., I⁻) .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?

Methodological Answer:

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with arylboronic acids (yield: 78% vs. 45%) .

- Solvent/Base Pair : DME with K₂CO₃ at 90°C minimizes side reactions (e.g., β-hydride elimination) .

- Substrate Scope : Electron-deficient partners (e.g., 4-CF₃C₆H₄B(OH)₂) show higher yields (85%) than electron-rich analogs (62%) .

Q. How does the methoxy group’s meta position impact stability and reactivity compared to ortho/para isomers?

Methodological Answer:

- Thermal Stability : The meta isomer decomposes at 220°C, while the para isomer degrades at 195°C due to increased steric strain .

- Reactivity in Electrophilic Substitution : Nitration of the meta isomer yields 5-nitro derivatives (major) with 70% regioselectivity, whereas para isomers show lower selectivity (55%) .

Q. What are the potential biological applications of this compound in medicinal chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.